Predicted LogP Modulation: Enhanced Hydrophilicity vs. N-Alkyl-2-Pyrrolidinone Analogues
The compound 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is predicted to exhibit a significantly lower logP than its N-alkyl-2-pyrrolidinone counterparts lacking the C4-hydroxymethyl group, due to the increased hydrogen bonding capacity conferred by the -CH₂OH substituent . While experimentally measured logP data for the target compound are not publicly available, the closely related analog 1-ethyl-2-pyrrolidinone has a reported logP of -0.20 . The addition of a hydroxymethyl group typically reduces logP by approximately 0.5–1.0 units based on fragment-based calculations, suggesting a predicted logP for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one in the range of -0.7 to -1.2 . This enhanced hydrophilicity directly translates to improved aqueous solubility and potentially altered membrane permeability compared to N-ethyl-2-pyrrolidinone.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted -0.7 to -1.2 (fragment-based estimation) |
| Comparator Or Baseline | 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4): logP -0.20 |
| Quantified Difference | Predicted logP reduction of 0.5–1.0 units |
| Conditions | Calculated/predicted physicochemical properties; no experimental logP available for target compound |
Why This Matters
For applications requiring aqueous solubility or reduced passive membrane permeability, this compound offers a quantifiably different profile from simpler N-alkyl pyrrolidinones, guiding formulation and assay design.
